Cas no 845866-51-5 (1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone)

1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone structure
845866-51-5 structure
Product Name:1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone
CAS-nummer:845866-51-5
MF:C14H10BrFO2
MW:309.130406856537
CID:1824646
PubChem ID:2756995
Update Time:2025-06-09

1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone Chemische en fysische eigenschappen

Naam en identificatie

    • 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone
    • 4'-(2-Bromo-4-fluorophenoxy)acetophenone
    • AC1MBUUB
    • CTK7B8525
    • AG-A-63107
    • KB-186241
    • 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethan-1-one
    • AKOS000219955
    • 1-(4-(2-bromo-4-fluorophenoxy)phenyl)ethanone
    • 1-(4-(2-bromo-4-fluorophenoxy)phenyl)ethan-1-one
    • SCHEMBL22158823
    • DTXSID80373683
    • 845866-51-5
    • MDL: MFCD06411656
    • Inchi: 1S/C14H10BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-8H,1H3
    • InChI-sleutel: DYMTWGSDROBNOQ-UHFFFAOYSA-N
    • LACHT: BrC1C=C(C=CC=1OC1C=CC(C(C)=O)=CC=1)F

Berekende eigenschappen

  • Exacte massa: 307.98500
  • Monoisotopische massa: 307.98482g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 290
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 26.3Ų

Experimentele eigenschappen

  • Smeltpunt: 72-73.5°C
  • PSA: 26.30000
  • LogboekP: 4.58310

1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanone Prijsmeer >>

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1PlusChem
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